1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)-
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Overview
Description
1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms and a propyn-1-yloxy group attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with propargyl alcohol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with the propyn-1-yloxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Addition Reactions: The propyn-1-yloxy group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles (amines, alcohols, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Addition Reactions: Adducts formed by the addition of electrophiles to the propyn-1-yloxy group.
Scientific Research Applications
1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar structure but with a methoxy group instead of a propyn-1-yloxy group.
2,4-Dichloro-6-phenyl-1,3,5-triazine: Contains a phenyl group in place of the propyn-1-yloxy group.
Uniqueness
1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- is unique due to the presence of the propyn-1-yloxy group, which imparts distinct chemical reactivity and potential applications. This group allows for unique addition reactions and provides a handle for further functionalization.
Properties
CAS No. |
26650-77-1 |
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Molecular Formula |
C6H3Cl2N3O |
Molecular Weight |
204.01 g/mol |
IUPAC Name |
2,4-dichloro-6-prop-2-ynoxy-1,3,5-triazine |
InChI |
InChI=1S/C6H3Cl2N3O/c1-2-3-12-6-10-4(7)9-5(8)11-6/h1H,3H2 |
InChI Key |
GBKOPHQNCDNQGE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
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